4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-21-13-10-17(14-22(21)32-2)20-15-33-24(25-20)26-23(28)16-8-11-18(12-9-16)27-34(29,30)19-6-4-3-5-7-19/h3-15,27H,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJQVOCFTUHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dimethoxyphenyl Group: The thiazole intermediate can be further functionalized by introducing the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Sulfonamide Group: The phenylsulfonamide moiety can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative.
Formation of the Benzamide Group: Finally, the benzamide group can be introduced through an amide coupling reaction using a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and sulfonamide group are known to be important pharmacophores in drug design, suggesting potential interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on three key structural features: (1) the thiazole core, (2) the sulfonamide/benzamide linkage, and (3) substituents on the aromatic rings. Below is a detailed analysis:
Thiazole Core Modifications
Key Insight : The thiazole ring’s substitution pattern significantly impacts steric and electronic interactions. For example, the pyrazine derivative (CAS 851212-29-8) may exhibit enhanced π-π stacking due to its heteroaromatic system, while the benzothiophene analog (CAS 392249-06-8) could improve lipophilicity .
Sulfonamide/Benzamide Linkage Variations
Key Insight : Sulfonamide modifications influence solubility and target selectivity. The azepane-sulfonyl derivative (CAS 304864-52-6) exemplifies how aliphatic rings can balance hydrophobicity and conformational flexibility .
Aromatic Ring Substituents
Key Insight : Electron-donating groups (e.g., methoxy) vs. electron-withdrawing groups (e.g., nitro) modulate electronic density, affecting interactions with charged or polar enzyme active sites .
Biological Activity
The compound 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its role as an enzyme inhibitor.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Sulfonamides like this compound typically exert their biological effects through various mechanisms, including:
- Inhibition of Enzymes : Sulfonamides are known to inhibit carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are crucial for various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer.
- Anticancer Activity : The thiazole moiety in the compound is associated with anticancer properties. Compounds containing thiazole rings have been shown to inhibit tumor growth by interfering with cellular signaling pathways.
Anticancer Efficacy
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
These values indicate that the compound has a potent inhibitory effect on cancer cell proliferation.
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor:
These findings suggest that the compound could serve as a lead candidate for drug development targeting these enzymes.
Case Studies
Several studies have evaluated the biological activity of similar compounds with modifications in their structure:
- Study on Thiazole Derivatives : A study focused on thiazole derivatives reported that compounds with similar structures exhibited significant cytotoxicity against a panel of human cancer cell lines, reinforcing the potential of thiazole-containing compounds in cancer therapy .
- Sulfonamide Derivatives : Another research highlighted the effectiveness of sulfonamide derivatives in inhibiting hCA I and II enzymes at nanomolar concentrations, suggesting that structural modifications can enhance biological activity .
Q & A
Basic Research Questions
What are the critical parameters to optimize during the synthesis of this compound to ensure high purity and yield?
The synthesis requires precise control of temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or DMSO for solubility), and reaction time (monitored via TLC/HPLC). Purification steps such as column chromatography or recrystallization in ethanol/water mixtures are essential to isolate the product. Contamination by unreacted intermediates is a common issue, requiring spectroscopic validation (e.g., NMR, IR) .
How can researchers confirm the structural integrity of the compound after synthesis?
Use a combination of 1H/13C NMR to verify aromatic protons and sulfonamide/thiazole moieties, FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to validate molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .
What in vitro assays are recommended for initial biological screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonamide-thiazole scaffold. Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include controls with structurally similar analogs to assess specificity .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from differences in assay protocols (e.g., serum concentration, incubation time) or compound solubility . Standardize experimental conditions (e.g., DMSO concentration ≤0.1%) and validate activity via orthogonal assays (e.g., Western blot for target protein inhibition). Cross-reference with computational docking studies to identify binding site interactions .
What strategies are effective for structure-activity relationship (SAR) studies?
Systematically modify substituents on the benzene ring (e.g., replacing methoxy groups with halogens) and thiazole-linked moieties to evaluate potency changes. Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins like tyrosine kinases. Correlate calculated binding energies (ΔG) with IC50 values from assays .
How can the compound’s pharmacokinetic properties be improved for in vivo studies?
Address poor bioavailability by synthesizing prodrug derivatives (e.g., esterification of carboxyl groups) or formulating with nanoparticle carriers (PLGA-based). Assess metabolic stability using liver microsome assays and optimize logP values (<5) via substituent modifications to enhance membrane permeability .
What analytical techniques are suitable for detecting degradation products during stability studies?
Employ HPLC-MS/MS to identify degradation pathways (e.g., hydrolysis of sulfonamide bonds under acidic conditions). Accelerated stability testing at 40°C/75% RH over 4 weeks can predict shelf life. Compare degradation profiles with reference standards to quantify impurities .
Methodological Considerations
How should researchers design experiments to evaluate synergistic effects with existing therapeutics?
Use combination index (CI) analysis via the Chou-Talalay method. Test the compound with clinically used agents (e.g., cisplatin or paclitaxel) in a dose-matrix format. Monitor synergy using isobolograms and validate mechanistic synergy via transcriptomics (RNA-seq) .
What computational tools are recommended for predicting off-target interactions?
Leverage SwissTargetPrediction or PharmMapper to identify potential off-targets. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays to measure binding affinities. Prioritize targets with high Tanimoto similarity scores to known ligands .
How can crystallographic data guide the optimization of this compound’s solubility?
Analyze X-ray crystal structures to identify hydrophobic regions contributing to poor solubility. Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions while avoiding disruption of key binding interactions (e.g., hydrogen bonds with catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
